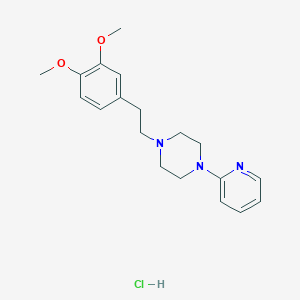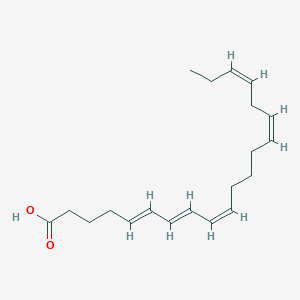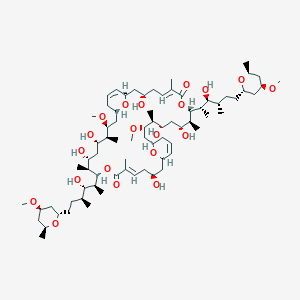![molecular formula C22H19N B010320 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene CAS No. 101607-49-2](/img/structure/B10320.png)
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-: is a nitrogen-containing polycyclic aromatic hydrocarbon. This compound is known for its complex structure and potential applications in various scientific fields. It is a derivative of dibenzacridine, which is a well-studied compound in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- typically involves the cyclization of benzannelated six-membered hydrocarbon rings. This process can be achieved through various synthetic routes, including the use of specific catalysts and reaction conditions to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available resources.
Análisis De Reacciones Químicas
Types of Reactions: DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar polycyclic aromatic hydrocarbons in biological systems .
Medicine: In medicine, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or therapeutic agents .
Industry: In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- involves its interactions with molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the specific targets and pathways involved . The compound’s structure allows it to interact with specific enzymes, receptors, or other macromolecules, leading to its observed effects.
Comparación Con Compuestos Similares
- Dibenz(a,h)acridine
- Dibenz(a,j)acridine
- 7-Azadibenz(a,h)anthracene
Comparison: DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- is unique due to its specific structural features, which differentiate it from other similar compounds. Its tetrahydro structure and methyl substitution provide distinct chemical and biological properties . Compared to other dibenzacridine derivatives, this compound may exhibit different reactivity and interactions with biological systems .
Propiedades
Número CAS |
101607-49-2 |
|---|---|
Fórmula molecular |
C22H19N |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene |
InChI |
InChI=1S/C22H19N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2,4,6,8,10-13H,3,5,7,9H2,1H3 |
Clave InChI |
LQOBCWOBZYRUBR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=C4CCCC5 |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=C4CCCC5 |
| 101607-49-2 | |
Sinónimos |
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)








![[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10261.png)
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)



